The compound can be sourced from chemical suppliers specializing in organic compounds. It is classified under the category of substituted phenylethylamines, which are known for their diverse applications in synthetic organic chemistry and medicinal chemistry.
The synthesis of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves several key steps:
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide has a complex molecular structure that can be described by its molecular formula .
The geometry around the nitrogen atom in the amine group is trigonal pyramidal due to lone pair repulsion, while the aromatic rings exhibit planar configurations typical of benzene derivatives.
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide can participate in various chemical reactions:
The mechanism of action for N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with biological receptors and enzymes:
The pharmacokinetic profile would depend on factors such as solubility, stability, and metabolic pathways influenced by both the nitro and amine groups.
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide has several important applications:
The strategic placement of the nitro group at the ortho-position on the benzyl ring in N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide (C₁₅H₁₇BrN₂O₂) is a deliberate design choice to balance electronic and steric properties. Ortho-substitution induces a 20°–35° dihedral angle between the benzyl and phenethylamine planes, disrupting coplanarity and altering electronic delocalization. This configuration enhances dipole moments (∼4.2 D) while reducing steric hindrance compared to meta- or para-substituted analogs [4]. Computational models reveal that the ortho-nitro group elevates the LUMO energy by ∼1.2 eV, facilitating nucleophilic interactions at the phenethylamine backbone—a trait exploited in prodrug systems activated by nitroreductase enzymes [4].
Structure-activity relationship (SAR) studies of substituted phenethylamines demonstrate that ortho-nitro functionalization diminishes binding to trace amine-associated receptor 1 (TAAR1), with EC₅0 values exceeding 50,000 nM compared to unsubstituted phenethylamine (129 nM) [4]. This pharmacological "deactivation" is advantageous for targeted delivery applications, where bioactivity must be context-dependent. Hybrid architectures incorporating both benzylamine and phenethylamine pharmacophores leverage this controlled activation, particularly in neurotransmitter-prodrug designs [6].
Table 1: Electronic and Steric Effects of Nitro Group Position in Benzyl-Phenethylamine Hybrids
Position | Dihedral Angle (°) | Dipole Moment (D) | TAAR1 EC₅0 (nM) |
---|---|---|---|
Ortho | 20–35 | 4.2 | >50,000 |
Meta | 5–10 | 3.8 | 11,600 |
Para | 0–5 | 3.5 | 5,980 |
Data derived from computational modeling and pharmacological screening [4].
Regioselective nitration of N-benzyl-2-phenylethanamine precursors demands precision to avoid polynitration or oxidative degradation. Mixed-acid systems (H₂SO₄/HNO₃, 3:1 v/v) achieve 68% ortho-selectivity at 0°C but promote decomposition via N-nitrosation pathways. Alternatively, acetyl nitrate (generated in situ from acetic anhydride/fuming HNO₃) in dichloromethane enhances ortho selectivity to 82% by minimizing protonation of the tertiary amine [6].
Transition-metal catalysis offers superior control. Pd(II)-catalyzed directed ortho-nitration using AgNO₂ as a nitrating agent yields >90% regioselectivity. The mechanism involves Pd(II) coordination to the benzylamine nitrogen, directing nitration exclusively to the adjacent position [6]. Flow chemistry adaptations enable continuous processing: a Pd(II)/graphite-packed reactor with 60-second residence time converts 95% of N-benzyl-2-phenylethanamine to the ortho-nitro derivative at 50°C, eliminating batch-mode catalyst deactivation [6]. Post-nitration, reductive amination under H₂/Pd-C (40 psi, ethanol, 25°C) cleanly generates the target amine, avoiding reduction of the nitro group when reaction times are controlled to <2 hours .
Hydrobromide salt formation is pivotal for stabilizing the hygroscopic free base of N-(2-nitrobenzyl)-2-phenylethanamine. Crystallization kinetics reveal that solvent polarity dictates crystal habit and stoichiometry. In ethanol (ε = 24.3), slow evaporation yields monoclinic needles (1:1 salt ratio), whereas isopropanol (ε = 18.3) produces rhombic plates (1:1 ratio) with superior flowability [6]. Counterion stabilization arises from three synergistic interactions:
FTIR spectra confirm salt formation via N⁺–H stretching bands at 2700–2600 cm⁻¹ and Br⁻ vibration at 650 cm⁻¹. X-ray powder diffraction (XRPD) patterns of the hydrobromide salt show characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°, confirming a crystalline lattice distinct from the amorphous free base . The hydrobromide salt exhibits a melting point of 210–212°C (decomposition), 40°C higher than the free base, underscoring enhanced thermal stability .
Solid-phase batch synthesis relies on sequential functionalization:
Continuous flow reactors integrate synthesis and salt formation:
graph LR A[2-Nitrobenzaldehyde + 2-Phenylethanamine] --> B(Tubular reactor: EtOH, 25°C, 10 min) B --> C[Imine intermediate] C --> D(Packed-bed reactor: NaBH₄/CaCO₃, 50°C) D --> E[Free base] E --> F(Static mixer: 33% HBr/AcOH, 0°C) F --> G[Crystallization: −20°C] G --> H[Pure hydrobromide salt]
This system achieves 88% yield at 200 g/h throughput with >99.5% purity. Key advantages include:
Table 2: Synthesis Method Comparison for N-(2-Nitrobenzyl)-2-Phenylethanamine Hydrobromide
Parameter | Solid-Phase Batch | Flow Reactor |
---|---|---|
Overall Yield | 50–55% | 85–88% |
Throughput | 20 g/h | 200 g/h |
Purity (HPLC) | 98.0–99.0% | >99.5% |
Crystal Size (D90) | 10–150 μm | 40–50 μm |
Solvent Consumption | 15 L/kg | 5 L/kg |
Data aggregated from patent literature and process chemistry reports [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8